methyl (3-bromo-4-formylphenoxy)acetate

Description

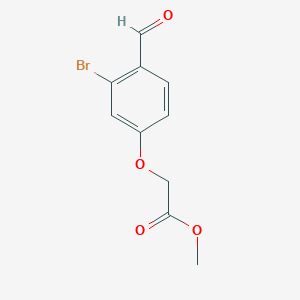

Methyl (3-bromo-4-formylphenoxy)acetate is an aromatic ester featuring a phenoxy core substituted with bromine (at position 3), a formyl group (at position 4), and an acetate methyl ester moiety. Its molecular formula is C₁₀H₉BrO₄ (molecular weight: 289.08 g/mol). The compound’s structure combines electron-withdrawing (bromo, formyl) and electron-donating (ether oxygen) groups, influencing its reactivity and physicochemical properties.

For example, reacting 3-bromo-4-hydroxybenzaldehyde with methyl bromoacetate in the presence of a base like Cs₂CO₃ in dimethylformamide (DMF), followed by purification via column chromatography . The bromo and formyl substituents may be introduced sequentially through bromination (e.g., using Br₂ in acetic acid ) and formylation reactions.

Its ester group enhances solubility in organic solvents, facilitating further derivatization.

Properties

IUPAC Name |

methyl 2-(3-bromo-4-formylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-14-10(13)6-15-8-3-2-7(5-12)9(11)4-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVCUXZWRCPVEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC(=C(C=C1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of methyl (3-bromo-4-formylphenoxy)acetate with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects: Formyl vs. Methoxy: The formyl group in this compound enhances electrophilicity, enabling nucleophilic additions (e.g., amine condensations). In contrast, methoxy-substituted analogs (e.g., 2-(3-bromo-4-methoxyphenyl)acetic acid) exhibit electron-donating effects, stabilizing aromatic rings and favoring hydrogen-bonded crystal packing . Bromo Position: Bromine at position 3 (meta to the ester) directs further substitutions to specific sites, whereas para-bromo analogs (e.g., methyl 2-bromo-5-(bromomethyl)benzoate) offer dual reactivity for Suzuki couplings .

Ester Group Variations :

- Methyl vs. Ethyl/tert-Butyl : Methyl esters (e.g., target compound) are more hydrolytically labile than ethyl or tert-butyl esters, impacting stability in aqueous environments. tert-Butyl esters are often used as protecting groups in multistep syntheses .

Physicochemical Properties: Solubility: The formyl group increases polarity compared to methoxy or methyl substituents, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO). Ethyl benzoate derivatives (e.g., ethyl 4-(3-bromo-4-formylphenoxy)benzoate) exhibit higher lipophilicity, favoring membrane permeability in drug design . Melting Points: Hydrogen-bonding capacity (e.g., in 2-(3-bromo-4-methoxyphenyl)acetic acid) correlates with higher melting points (~150–200°C) compared to ester derivatives (typically <100°C) .

Applications :

- Drug Synthesis : The target compound’s formyl group is pivotal in constructing heterocycles (e.g., imines for anticancer agents), whereas bromo-methoxy analogs are intermediates in natural product synthesis .

- Material Science : Ethyl benzoate derivatives are employed in polymer cross-linking due to their thermal stability .

Research Findings and Data

Critical Analysis of Contradictions

- Similarity Scores: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (similarity: 0.89–0.92 ) shares functional groups but differs in ester bulkiness, leading to divergent reactivity in nucleophilic environments.

- Hydrogen Bonding: While 2-(3-bromo-4-methoxyphenyl)acetic acid forms R₂²(8) dimers , the target compound’s ester group may limit such interactions, favoring monomeric or alternative packing motifs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.